
8-methoxy-4-methyl-2-(1-piperidinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methoxy-4-methyl-2-(1-piperidinyl)quinoline, also known as PQQ or methoxatin, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. PQQ was first isolated from bacteria and later found in various plant and animal tissues.
作用機序
8-methoxy-4-methyl-2-(1-piperidinyl)quinoline's mechanism of action is not fully understood, but it is believed to work by activating various signaling pathways in the body. 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has been shown to activate the Nrf2 pathway, which regulates antioxidant and anti-inflammatory responses. 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has also been shown to activate the PGC-1α pathway, which regulates mitochondrial biogenesis and energy metabolism. Additionally, 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has been shown to activate the SIRT1 pathway, which regulates cellular aging and stress responses.
Biochemical and Physiological Effects
8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has been shown to have various biochemical and physiological effects. 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has been shown to increase mitochondrial biogenesis and improve mitochondrial function. 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has also been shown to reduce inflammation and oxidative stress. Additionally, 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has been shown to improve cognitive function and enhance cardiovascular function.
実験室実験の利点と制限
8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has several advantages for lab experiments. 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline is readily available and relatively inexpensive. 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline is also stable and can be stored for long periods. However, 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has some limitations for lab experiments. 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline research. One area of research is the potential use of 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline in treating neurodegenerative diseases. 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has been shown to improve cognitive function and protect against neuronal damage in animal models of Alzheimer's and Parkinson's disease. Another area of research is the potential use of 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline in treating cardiovascular disease. 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has been shown to improve cardiovascular function and protect against oxidative stress in animal models of cardiovascular disease. Additionally, there is potential for 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline to be used as a dietary supplement to enhance mitochondrial function and promote healthy aging. Further research is needed to fully understand the potential therapeutic properties of 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline and its mechanisms of action.
Conclusion
In conclusion, 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has been shown to have antioxidant, neuroprotective, and cardioprotective effects. 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has also been studied for its potential use in treating various diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular disease. 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential therapeutic properties of 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline and its mechanisms of action.
合成法
8-methoxy-4-methyl-2-(1-piperidinyl)quinoline can be synthesized in the laboratory by reacting 4,5-diamino-6-methoxy-2-methylquinoline with 1-piperidinylmethyl chloride. The reaction produces 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline in high yield and purity. The synthesis of 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has been optimized to reduce the cost of production and increase its availability for research purposes.
科学的研究の応用
8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant, neuroprotective, and cardioprotective effects. 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has also been studied for its potential use in treating various diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular disease. 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has been shown to improve cognitive function, reduce inflammation, and enhance mitochondrial function.
特性
IUPAC Name |
8-methoxy-4-methyl-2-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-11-15(18-9-4-3-5-10-18)17-16-13(12)7-6-8-14(16)19-2/h6-8,11H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXCHYIVSAYTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-4-methyl-2-piperidin-1-ylquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5731694.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5731697.png)

![4-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5731711.png)
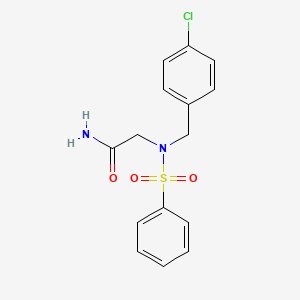
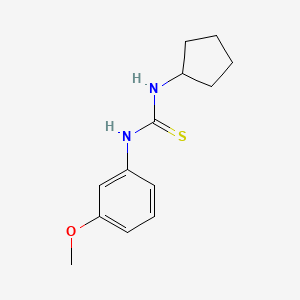
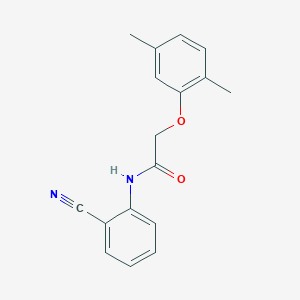
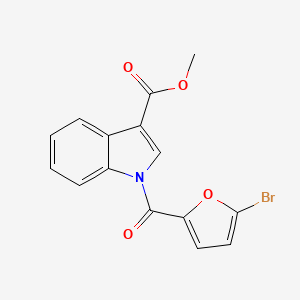

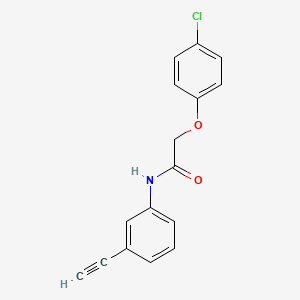
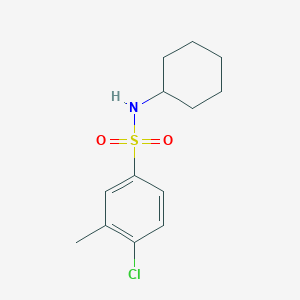
![isopropyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5731762.png)
![4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide](/img/structure/B5731769.png)
![5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5731789.png)